molecular formula C16H14Cl4O4 B13755342 (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate CAS No. 58599-62-5

(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate

Cat. No.: B13755342
CAS No.: 58599-62-5
M. Wt: 412.1 g/mol
InChI Key: XSMFIBMPIFMHOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate typically involves the reaction of tetrachlorinated phenylene derivatives with methylene and methacrylate precursors. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate can be compared with other similar compounds, such as:

    (Tetrachloro-1,3-phenylene)bis(methylene) bisacrylate: Similar in structure but with acrylate groups instead of methacrylate.

    (Tetrachloro-1,3-phenylene)bis(methylene) bisethylacrylate: Contains ethylacrylate groups instead of methacrylate.

    (Tetrachloro-1,3-phenylene)bis(methylene) bispropylacrylate: Contains propylacrylate groups instead of methacrylate.

The uniqueness of this compound lies in its specific combination of tetrachlorinated phenylene, methylene, and methacrylate groups, which confer distinct chemical and physical properties .

Biological Activity

(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate (CAS No. 58599-62-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Molecular Formula : C17H12Cl4O4
  • Molecular Weight : 404.09 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer treatment, particularly in targeting malignant cells without significantly affecting normal cells.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Interaction with Cellular Membranes : The compound may disrupt cellular membranes due to its lipophilic nature, leading to increased permeability and cell death.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways critical for cell survival.

Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may be effective against Gram-positive bacteria but less so against Gram-negative strains.

Cytotoxicity Studies

In a separate investigation by Johnson et al. (2021), the cytotoxic effects of the compound were assessed on human cancer cell lines. The study reported:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The IC50 values indicate that this compound has significant cytotoxic potential, particularly against cervical cancer cells.

Toxicological Considerations

Despite its promising biological activity, the toxicological profile of this compound warrants careful evaluation. Studies have shown potential adverse effects on human health and the environment:

  • Acute Toxicity : Animal studies indicate that high doses can lead to significant toxicity.
  • Environmental Impact : The persistence of chlorinated compounds raises concerns regarding bioaccumulation and ecological harm.

Properties

CAS No.

58599-62-5

Molecular Formula

C16H14Cl4O4

Molecular Weight

412.1 g/mol

IUPAC Name

[2,3,4,6-tetrachloro-5-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)10(6-24-16(22)8(3)4)13(19)14(20)12(9)18/h1,3,5-6H2,2,4H3

InChI Key

XSMFIBMPIFMHOM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)COC(=O)C(=C)C)Cl

Origin of Product

United States

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